molecular formula C22H29N5O3S B2815302 5-(4-Ethylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941248-15-3

5-(4-Ethylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2815302
CAS No.: 941248-15-3
M. Wt: 443.57
InChI Key: CKSIRMXZSCKXOB-UHFFFAOYSA-N
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Description

5-(4-Ethylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 4-ethylpiperazine group at position 5 and a 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group at position 2. This compound is structurally significant due to its dual piperazine-piperidine sulfonyl motif, which may influence pharmacokinetic properties such as solubility and receptor binding .

Properties

IUPAC Name

5-(4-ethylpiperazin-1-yl)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3S/c1-3-25-12-14-26(15-13-25)22-20(16-23)24-21(30-22)18-4-6-19(7-5-18)31(28,29)27-10-8-17(2)9-11-27/h4-7,17H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSIRMXZSCKXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring and the introduction of various substituents. Common synthetic routes may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The ethylpiperazine and methylpiperidine groups can be introduced through nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine and piperidine rings.

    Reduction: Reduction reactions can be used to modify the nitrile group to amines or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Ethylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Oxazole Derivatives with Fluorinated Benzoyl-Piperazine Moieties

Example Compound :
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS RN: 903864-40-4)

  • Key Differences :
    • The target compound features a 4-ethylpiperazine group, whereas this analog includes a 4-(4-fluorobenzoyl)piperazine substituent.
    • The sulfonyl-piperidine group in the target compound is replaced with a 4-fluorophenyl group.
  • Implications :
    • Fluorinated benzoyl groups often enhance metabolic stability and lipophilicity, but the absence of a sulfonyl-piperidine group may reduce solubility in polar solvents .

Another Analog: 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS RN: 903852-60-8)

  • Key Differences :
    • Substituent positions differ: 2-fluorophenyl vs. 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl in the target compound.

Ethylamino vs. Ethylpiperazine Variants

Example Compound: 5-(Ethylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

  • Key Differences: Replacement of 4-ethylpiperazine with a simpler ethylamino group. Retains the piperidine sulfonyl moiety but lacks the piperazine ring’s conformational flexibility.

Vinyl-Substituted Oxazole Analogs

Example Compound :
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS RN: 941010-23-7)

  • Key Differences :
    • A vinylphenyl group replaces the sulfonyl-piperidine phenyl group.
  • Implications :
    • The conjugated vinyl system may improve π-π stacking interactions but reduce rotational freedom, possibly affecting binding kinetics .

Comparative Data Table

Property/Feature Target Compound 4-Fluorobenzoyl-Piperazine Analog Ethylamino Variant
Molecular Weight ~529 g/mol (estimated) ~464 g/mol ~416 g/mol
Key Substituents 4-Ethylpiperazine, 4-methylpiperidinyl sulfonyl 4-Fluorobenzoyl-piperazine, 4-fluorophenyl Ethylamino, piperidine sulfonyl
Solubility (Predicted) Moderate (sulfonyl group enhances polarity) Low (fluorinated aromatic dominance) Low (reduced basicity)
Binding Affinity (Hypothetical) High (dual piperazine-piperidine flexibility) Moderate (steric hindrance possible) Moderate (simpler amine structure)

Research Findings and Implications

  • The 4-ethylpiperazine group in the target compound likely improves blood-brain barrier penetration compared to fluorinated benzoyl analogs, which are more lipophilic but metabolically stable .
  • The sulfonyl-piperidine group may confer higher solubility in polar solvents compared to fluorophenyl or vinyl-substituted analogs, though experimental validation is needed .
  • Structural analogs with simplified amine groups (e.g., ethylamino) show reduced synthetic complexity but may compromise target selectivity .

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